molecular formula C20H16N2O3 B5503738 N-benzhydryl-4-nitrobenzamide CAS No. 88229-34-9

N-benzhydryl-4-nitrobenzamide

Cat. No.: B5503738
CAS No.: 88229-34-9
M. Wt: 332.4 g/mol
InChI Key: QOFQAPLKOBQCKQ-UHFFFAOYSA-N
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Description

N-Benzhydryl-4-nitrobenzamide is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of benzhydryl compounds, which are structures featuring a methane carbon connected to two benzene rings . This amide can be synthesized via Ritter-type reactions, where a benzhydrol reacts with a nitrile under acidic conditions to form an N-benzhydrylamide . The presence of the benzhydryl group is a significant structural feature. This bulky, hydrophobic moiety is found in a range of biologically active molecules and can be crucial for a compound's interaction with biological targets or for improving its metabolic stability . The 4-nitrobenzamide component acts as an electron-deficient aromatic system, making the compound a potential intermediate for further chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for the synthesis of more complex derivatives, such as those for pharmaceutical research or materials science. As a building block, it is useful for exploring structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydryl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(17-11-13-18(14-12-17)22(24)25)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFQAPLKOBQCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350244
Record name Benzamide, N-(diphenylmethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-34-9
Record name Benzamide, N-(diphenylmethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzhydryl 4 Nitrobenzamide and Analogous Structures

Strategies for Amide Bond Formation in N-benzhydryl-4-nitrobenzamide Synthesis

The creation of the amide linkage is a cornerstone of organic synthesis. For this compound, this involves the reaction between the nucleophilic benzhydryl amine and an electrophilic 4-nitrobenzoyl species.

A well-established and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the reaction of benzhydrylamine with 4-nitrobenzoyl chloride. mdpi.com The reaction is typically carried out in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov This method is favored for its simplicity, rapid reaction times, and generally high yields. mdpi.com

A variation of this approach involves the mechanochemical synthesis, where the reactants are milled together in a ball mill. This solvent-free method can be more environmentally friendly and efficient, offering high yields in a short amount of time. mdpi.com

Table 1: Conventional Condensation Reaction Conditions

ReactantsSolventBaseMethodReference
Benzhydrylamine, 4-Nitrobenzoyl chlorideDichloromethaneTriethylamineSolution Phase mdpi.com
2,2-Diphenylethan-1-amine, 4-Nitrobenzoyl chlorideNone (solvent-free)NoneMechanochemical (Ball Mill) mdpi.com

Oxidative amidation offers an alternative route to amide bond formation, directly coupling an aldehyde with an amine in the presence of an oxidant. This approach avoids the need to pre-activate the carboxylic acid as an acyl chloride. While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the synthesis of analogous amides suggests its feasibility.

For instance, various aldehydes can be reacted with primary aromatic and aliphatic amines using a copper-based metal-organic framework (MOF) as a catalyst and oxidants like N-chlorosuccinimide and tert-butyl hydroperoxide. nih.gov Iron (II) chloride has also been used as a catalyst with tert-butyl hydroperoxide as the oxidant for the oxidative amidation of aldehydes with a range of amines. sioc-journal.cn These methods are advantageous due to their use of readily available starting materials and milder reaction conditions. nih.gov

A one-pot oxidative amidation of aldehydes can also be achieved through the in situ generation of reactive nitrile imine intermediates, which are then oxidized to an acyl diazene (B1210634) species that acylates the amine. nih.gov

Table 2: Examples of Oxidative Amidation Systems

CatalystOxidant(s)Key FeaturesReference
Copper-MOF (Cu2(BDC)2DABCO)N-chlorosuccinimide, aq. tert-butyl hydroperoxideRecyclable heterogeneous catalyst, mild conditions nih.gov
Iron(II) chloridetert-butyl hydroperoxide (TBHP)Inexpensive catalyst, broad amine scope sioc-journal.cn
None (Photocatalyst may be used)Varies (e.g., KBr/Oxone)In situ generation of reactive intermediates nih.gov

The choice of coupling reagents and solvent systems is critical for optimizing the synthesis of amides. While the direct acyl chloride-amine reaction may not always require a separate coupling reagent, other methods rely on them to activate the carboxylic acid. Common coupling agents include carbodiimides and uronium salts, though concerns about their toxicity and waste generation have driven the development of alternative methods. nih.gov

The solvent plays a crucial role in reaction kinetics and solubility of reactants. Dichloromethane is a common choice for acyl chloride reactions due to its inertness and ability to dissolve a wide range of organic compounds. mdpi.com In oxidative amidation, acetonitrile (B52724) is an effective solvent. nih.gov The development of one-pot, multi-step syntheses in continuous-flow systems is also gaining traction, offering benefits like efficient mixing and thermal control. flinders.edu.au

Multi-Step Synthetic Sequences for this compound Precursors and Derivatization

The synthesis of this compound relies on the availability of its key precursors: a functionalized nitroaromatic compound and a benzhydryl amine.

The 4-nitrobenzoyl moiety is typically derived from 4-nitrobenzoic acid. This can be converted to the more reactive 4-nitrobenzoyl chloride by treatment with thionyl chloride, often with a catalytic amount of DMF. nih.gov

Further functionalization of the nitroaromatic ring can lead to a variety of analogs. For example, 2-chloro-4-nitrobenzoic acid can be used as a starting material to synthesize a range of 2-chloro-4-nitrobenzamide derivatives. nih.gov Ring transformation reactions of electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can also be employed to generate functionalized nitroaromatic compounds. mdpi.com

Benzhydryl amines are a class of diarylmethylamines that are important structural motifs in many biologically active compounds. nih.govacs.org There are numerous synthetic routes to access these amines.

One common method involves the addition of Grignard reagents to benzonitriles, followed by the reduction of the resulting imine. thieme-connect.com For example, the reaction of a bromobenzene-derived Grignard reagent with a benzonitrile, followed by reduction with sodium borohydride, provides a straightforward route to substituted benzhydrylamines. thieme-connect.com

Metal-catalyzed reactions also provide efficient pathways to benzhydryl amines. Copper-catalyzed coupling reactions of aryl boronic acids with N,O-acetals or N,N-aminals can form diarylmethylamines. nih.govacs.org Another copper-catalyzed method is the desulfonylative amination of benzhydryl sulfones. researchgate.net

Strategic Incorporation of the Nitro Group

The synthesis of this compound involves the formation of an amide bond between a benzhydrylamine moiety and a 4-nitrobenzoyl group. The strategic incorporation of the nitro group is a critical aspect of the synthesis, which can be achieved primarily through two distinct pathways:

Use of a Pre-functionalized Building Block: The most direct and common strategy involves using a starting material that already contains the nitro group. The synthesis of 4-nitrobenzoyl chloride is a well-established precursor for this purpose. This acid chloride is highly reactive due to the electron-withdrawing nature of the para-nitro group, which enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for reactions with nucleophiles like benzhydrylamine. solubilityofthings.com

The preparation of 4-nitrobenzoyl chloride typically starts from 4-nitrobenzoic acid. Several methods are reported for this conversion. A convenient route involves refluxing one equivalent of 4-nitrobenzoic acid with two equivalents of thionyl chloride, which can produce a near-quantitative yield. tandfonline.com Another common method is the reaction of 4-nitrobenzoic acid with phosphorus pentachloride, which also provides the desired acid chloride in high yield. tandfonline.comprepchem.com Purification of the resulting 4-nitrobenzoyl chloride can be achieved by distillation under reduced pressure or by recrystallization from solvents like carbon tetrachloride. prepchem.com

PrecursorReagentConditionsProductYieldReference
4-Nitrobenzoic AcidThionyl Chloride (2 eq.)Reflux4-Nitrobenzoyl ChlorideNear Quantitative tandfonline.com
4-Nitrobenzoic AcidPhosphorus PentachlorideHeat on water bath4-Nitrobenzoyl Chloride~90% prepchem.com

Direct Nitration: An alternative, though often less selective, strategy is the direct nitration of a pre-formed benzamide (B126) precursor. This approach involves introducing the nitro group onto the aromatic ring of the benzoyl moiety after the amide bond has been formed. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid ("mixed acid"). googleapis.com However, this method presents significant challenges regarding regioselectivity. The nitration of aromatic rings can lead to a mixture of ortho, meta, and para isomers, and controlling the reaction to favor the desired para-substituted product can be difficult, often requiring extensive purification to separate the isomers. googleapis.com Therefore, the use of pre-functionalized 4-nitrobenzoic acid or its derivatives is generally the preferred and more strategic route for synthesizing this compound.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for amide bond formation, often providing milder reaction conditions and greater efficiency compared to classical methods. rsc.org Both transition metal catalysis and organocatalysis represent viable strategies for the synthesis of this compound.

Transition Metal-Mediated Transformations

Transition metal catalysts, particularly those based on palladium and copper, are widely used for constructing C-N bonds and forming amides. rsc.orgsorbonne-universite.fr

Palladium Catalysis: Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry. acs.org For amide synthesis, palladium catalysts can facilitate the coupling of amines with carboxylic acid derivatives. organic-chemistry.org One approach involves the N-acylation of amines by carboxylic acids via the cleavage of a C-N bond in a tertiary amine, using a catalyst like Pd(OAc)₂. organic-chemistry.org Another advanced method is the decarbonylative borylation of amides, which represents a novel transformation of the amide bond itself, though this is a more complex transformation. acs.org Palladium catalysis can also be employed in the oxidative dehydrogenation of amides to form enamides, highlighting its versatility in amide chemistry. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions, such as the Goldberg amidation, are efficient methods for forming N-aryl amides. nih.gov These reactions typically involve the coupling of an amine with an aryl halide. In the context of this compound synthesis, a copper catalyst could mediate the reaction between benzhydrylamine and 4-nitrobenzoyl chloride or a related derivative. nih.gov Copper catalysts, such as copper sulfate (B86663) or copper(I) oxide, can also be used in the oxidative amidation of aldehydes with amine salts to produce a wide range of primary, secondary, and tertiary amides. organic-chemistry.org This method is operationally simple and tolerates various functional groups. organic-chemistry.org Mechanistic studies suggest that many copper-catalyzed amidations proceed through a Cu(I) amidate complex. nih.gov

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. researchgate.net This field has provided several methods for direct amidation from carboxylic acids and amines.

Various organocatalysts have been developed for amide synthesis, including those based on tropylium (B1234903) ions, which facilitate the coupling of carboxylic acids and amines under mild conditions. rsc.org Boron-based catalysts are also prominent in direct condensation reactions. researchgate.net The mechanism of organocatalytic amidation often involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. nih.govmdpi.com For example, peptides have been explored as organocatalysts; the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) can be catalyzed by a supported dipeptide to achieve high yield and stereoselectivity. mdpi.com Simple organic bases like triethylamine (Et₃N) have also been shown to catalyze the synthesis of functionalized amine derivatives. nih.gov The use of organocatalysts avoids issues related to metal contamination in the final product and aligns with the principles of green chemistry. researchgate.netrsc.org

Mechanochemical and Sustainable Synthetic Pathways for this compound

Mechanochemistry, which uses mechanical energy from grinding or milling to drive chemical reactions, represents a significant advancement in sustainable synthesis. nih.gov These methods, often performed in a ball mill, can reduce or eliminate the need for bulk solvents, leading to greener processes. rsc.orgnih.gov

Ball milling involves placing reactants in a jar with milling media (e.g., steel or zirconia balls) and subjecting them to high-energy agitation. nih.govresearchgate.net This process can be used for the synthesis of amides from carboxylic acids and amines. rsc.org The reaction can be facilitated by an activating agent, such as 2,4,6-trichloro-1,3,5-triazine, ground together with the reactants. rsc.org The efficiency of a mechanochemical reaction is influenced by parameters such as milling frequency, time, and the type of milling media used. nih.govrsc.org

This solvent-free or solvent-drop grinding approach is highly atom-economical and can be applied to a variety of substrates, including aromatic and aliphatic acids. rsc.org The synthesis of this compound could be adapted to a mechanochemical process by milling benzhydrylamine with 4-nitrobenzoic acid in the presence of a suitable activating agent. This approach avoids the hazards and waste associated with bulk solvents, making it an attractive sustainable pathway. nih.govscispace.com

Yield Optimization and Purity Assessment in this compound Synthesis

Optimizing the yield and ensuring the purity of the final product are crucial steps in any synthetic procedure.

Yield Optimization: The optimization of the synthesis of this compound involves systematically adjusting reaction parameters to maximize the output of the desired product. Key variables include:

Stoichiometry of Reactants: Varying the molar ratio of benzhydrylamine to the 4-nitrobenzoyl derivative can significantly impact the yield.

Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in catalytic reactions, screening different solvents and bases can lead to substantial improvements in yield. acs.org

Catalyst Loading: In catalytic approaches, the amount of catalyst used must be optimized to balance reaction rate and cost. A systematic approach, such as creating a reaction optimization table, is often employed to identify the ideal conditions. rsc.org

Purity Assessment: Once the synthesis is complete, the purity of the this compound must be rigorously assessed. Common techniques include:

Purification: The crude product is typically purified to remove unreacted starting materials, byproducts, and residual catalyst. Standard methods include:

Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals is a highly effective technique for purification.

Column Chromatography: Passing a solution of the crude product through a column of silica (B1680970) gel or alumina (B75360) can separate the desired compound from impurities based on polarity.

Analysis: The identity and purity of the final compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are powerful tools for assessing purity. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the amide carbonyl (C=O) and the nitro group (NO₂). nih.gov

Melting Point Analysis: A sharp melting point range is a reliable indicator of high purity for a crystalline solid. prepchem.com

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample by separating it from any residual impurities.

A combination of these purification and analytical techniques ensures the isolation of this compound with high purity, suitable for further applications.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of N Benzhydryl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-benzhydryl-4-nitrobenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to piece together the molecular structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum can be predicted by analyzing its constituent parts: the benzhydryl group and the 4-nitrobenzoyl group.

The key signals would include:

Amide Proton (N-H): A single proton appearing as a doublet due to coupling with the adjacent methine proton. In related structures, this signal is often observed as a broad peak. acs.org

Methine Proton (CH-N): A single proton signal, split into a doublet by the amide proton. In the analogous N-benzhydryl-4-methylbenzamide, this proton appears at approximately 6.45 ppm. acs.org

Benzhydryl Aromatic Protons: The ten protons on the two phenyl rings of the benzhydryl moiety would appear in the aromatic region, typically between 7.26 and 7.39 ppm. acs.org

4-Nitrobenzoyl Aromatic Protons: The four protons on the nitrophenyl ring exhibit a characteristic A₂B₂ pattern due to the strong electron-withdrawing effect of the nitro group. This results in two distinct doublets. In the closely related N-benzyl-4-nitrobenzamide, these signals appear far downfield at approximately 8.22 ppm and 7.92 ppm. rsc.org

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ ppm)IntegrationMultiplicityAssignment
~8.222HdAromatic H (ortho to NO₂)
~7.922HdAromatic H (ortho to C=O)
~7.39–7.2610HmBenzhydryl Aromatic H
~6.621Hbr dAmide N-H
~6.451HdBenzhydryl Methine C-H

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their functional group type. youtube.com For this compound, distinct signals are expected for the carbonyl, aromatic, and aliphatic carbons.

Carbonyl Carbon (C=O): This signal appears significantly downfield, typically in the range of 164-167 ppm. For 4-nitrobenzamide (B147303), the carbonyl carbon is observed around 167.47 ppm. rsc.org

Aromatic Carbons: The spectrum will show multiple signals in the 120-150 ppm range. The carbon attached to the nitro group (C-NO₂) is highly deshielded, appearing near 149-150 ppm. rsc.orgrsc.org The ipso-carbons of the benzhydryl phenyl rings and the quaternary carbon of the 4-nitrobenzoyl ring will also be present in this region.

Methine Carbon (CH-N): The benzhydryl methine carbon is expected around 57.5 ppm, as seen in its 4-methyl analog. acs.org

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ ppm)Assignment
~165C=O (Amide)
~150Aromatic C-NO₂
~142Aromatic C (ipso, Benzhydryl)
~140Aromatic C (ipso, 4-Nitrobenzoyl)
~129–127Aromatic CH
~124Aromatic CH (ortho to NO₂)
~57.5Methine C-N (Benzhydryl)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle, especially for complex molecules with overlapping signals. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). slideshare.net For this compound, a COSY spectrum would show a crucial cross-peak between the amide (N-H) proton and the benzhydryl methine (C-H) proton, confirming their connectivity. It would also reveal the coupling between adjacent protons within each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton directly to the carbon atom it is attached to (a one-bond correlation). github.io This is invaluable for assigning the crowded aromatic regions of the ¹H and ¹³C spectra by linking each aromatic proton signal to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (over 2-3 bonds). slideshare.net This is arguably the most powerful technique for connecting molecular fragments. Key HMBC correlations for this compound would include a signal from the amide proton to the carbonyl carbon and a signal from the aromatic protons ortho to the carbonyl group to the carbonyl carbon. These correlations definitively link the benzhydryl amine portion to the 4-nitrobenzoyl portion of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net A NOESY spectrum could show correlations between the amide proton and the nearby protons on the benzhydryl phenyl rings, providing information about the molecule's preferred conformation in solution.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. acanthusresearch.com Unlike chromatographic techniques, qNMR can provide a direct measurement of a compound's purity because the signal integral is directly proportional to the number of nuclei responsible for the signal. bwise.kr

The purity of a synthesized batch of this compound can be accurately determined by preparing a solution containing a precisely weighed amount of the compound and a certified internal standard of known purity (e.g., maleic acid or 1,2,4,5-tetrachlorobenzene). acanthusresearch.comox.ac.uk By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the standard, the absolute purity of the analyte can be calculated using the following relationship, assuming the number of nuclei for each signal, molecular weights, and weights are known. ox.ac.uk This method is recognized by pharmacopeias and offers an alternative to the traditional mass balance approach. acanthusresearch.combwise.kr

Mass Spectrometry (MS) for Molecular Characterization of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound. measurlabs.com Unlike low-resolution MS which provides a nominal (integer) mass, HRMS measures the m/z ratio to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of an exact mass, which can be used to determine a unique molecular formula. missouri.edu

For this compound, the molecular formula is C₂₀H₁₆N₂O₃. The theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of each element.

Molecular Formula: C₂₀H₁₆N₂O₃

Calculated Exact Mass: 332.11619 Da

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.

Protonated Ion: [C₂₀H₁₇N₂O₃]⁺

Calculated Exact Mass of Ion: 333.12347 Da

An experimental HRMS measurement yielding a mass that matches this calculated value to within a very small tolerance (typically < 5 parts per million) provides unambiguous confirmation of the compound's elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules that might otherwise decompose under harsher ionization methods. nih.gov In ESI-MS, the analyte is ionized to form even-electron ions, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), with minimal fragmentation in a single-stage experiment. mdpi.com This allows for the accurate determination of the molecular weight of the compound. nih.gov

For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule. The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. acs.org The choice between positive or negative ion mode depends on the analyte's ability to accept or donate a proton. mdpi.com Given the presence of the amide and nitro groups, this compound can be analyzed in positive ion mode.

Table 1: Expected ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺333.12Consistent with calculated value

This table is illustrative and based on the expected behavior of the compound in ESI-MS.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no preparation. ojp.gov It works by exposing the sample to a stream of heated, excited-state gas, which ionizes the analyte molecules. rsc.org This method is known for its speed and high-throughput capabilities, making it suitable for rapid screening. nih.gov

DART-MS is a soft ionization method that typically produces simple mass spectra dominated by protonated molecules [M+H]⁺. ojp.gov It has been successfully used for the analysis of a wide range of compounds, including explosives and illicit drugs. nih.govnih.gov For this compound, DART-MS would provide rapid confirmation of its molecular weight. The technique can be performed in either positive or negative ion mode. nih.govresearchgate.net

Fragmentation Pathway Analysis through Tandem Mass Spectrometry (MSⁿ)

Tandem mass spectrometry (MSⁿ or MS/MS) is a powerful tool for structural elucidation that involves multiple stages of mass analysis. mdpi.comchemrxiv.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. mdpi.com The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its substructures. chemrxiv.orgnih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways. Cleavage of the amide bond is a common fragmentation route for such compounds. The presence of the nitro group can also influence the fragmentation, potentially leading to the loss of NO or NO₂. nih.govrsc.org A prominent fragment would be the stable benzhydryl cation.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Key Fragment Ions (m/z)Plausible Neutral Loss
333.12 ([M+H]⁺)167.09C₇H₅NO₃ (p-nitrobenzoic acid)
333.12 ([M+H]⁺)150.03C₁₃H₁₁N (benzhydrylamine)

This table presents hypothetical fragmentation data based on known fragmentation patterns of similar structures.

Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H group of the amide, the C=O (amide I band), and the N-O stretching of the nitro group. nih.gov The C-N stretching of the amide and the aromatic C-H and C=C stretching vibrations would also be present. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
AmideN-H stretch3524–3294 nih.gov
AmideC=O stretch (Amide I)1692–1614 nih.gov
NitroN-O asymmetric stretch1587–1506 nih.gov
NitroN-O symmetric stretch1378–1302 nih.gov
AromaticC-H stretch~3100-3000
AromaticC=C stretch~1600-1450

Data is based on typical ranges for these functional groups found in the literature.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net Molecules containing chromophores—parts of a molecule that absorb light—exhibit characteristic absorption bands in the UV-Vis region. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. lkouniv.ac.in

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. uzh.ch The conjugated system of the 4-nitrophenyl group is a strong chromophore. msu.edu The presence of the nitro group and the benzene (B151609) rings will result in characteristic absorption maxima (λmax). msu.edumlsu.ac.in The solvent used can influence the position of these maxima. mlsu.ac.in

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λmax (nm)
π → πPhenyl rings, nitrobenzene~200-280
n → πCarbonyl group, nitro group>280

This table provides an estimation of the absorption maxima based on the chromophores present.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is produced. anton-paar.com This pattern can be mathematically analyzed to generate a detailed model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the conformation of the molecule in the solid state, including the relative orientations of the benzhydryl and 4-nitrophenyl moieties. The crystal packing, which is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be elucidated. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
Z4

This table is a template for the type of data obtained from an X-ray crystallography experiment and is not based on actual experimental results for this specific compound.

Single Crystal X-ray Diffraction Methodology

The determination of the precise atomic arrangement within a crystalline solid is paramount to understanding its chemical and physical properties. For this compound, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating its three-dimensional structure. This method relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.

The process begins with the growth of high-quality single crystals of this compound, a critical and often challenging step. A suitable solvent system is employed to dissolve the compound, and through slow evaporation or controlled cooling, a single crystal of adequate size and quality is obtained. This crystal is then mounted on a goniometer, which allows for its precise orientation within the X-ray beam.

A modern diffractometer, equipped with a sensitive detector, is used to collect the diffraction data. As the crystal is rotated, a comprehensive dataset of diffraction spots, each with a specific intensity and position, is recorded. The pattern of these diffractions is directly related to the crystal's internal lattice structure.

The collected data are then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal. Through a process of structure solution and refinement, the positions of all atoms within the asymmetric unit are determined, leading to a detailed model of the molecule's structure. While specific crystallographic data for this compound is not publicly available in crystallographic databases, a hypothetical dataset for a related nitrobenzamide derivative is presented below to illustrate the typical parameters obtained from such an analysis.

Hypothetical Crystal Data and Structure Refinement for a Nitrobenzamide Derivative

Parameter Value
Empirical formula C₁₃H₁₃N₃O₂
Formula weight 243.26
Temperature 150(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.503(2) Åb = 6.7427(9) Åc = 16.452(3) Å
Volume 1162.2(3) ų
Z 4
Density (calculated) 1.390 Mg/m³
Absorption coefficient 0.10 mm⁻¹
F(000) 512
Crystal size 0.50 x 0.46 x 0.44 mm
Theta range for data collection 2.5 to 27.5°
Reflections collected 8450
Independent reflections 2530 [R(int) = 0.035]
Completeness to theta = 25.00° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2530 / 0 / 163
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.118

Molecular Conformation and Intermolecular Interactions in the Crystalline State

The crystal structure of a molecule reveals not only its atomic connectivity but also its preferred conformation and the non-covalent interactions that dictate its packing in the solid state. For this compound, the bulky benzhydryl group and the polar nitrobenzamide moiety play crucial roles in defining its molecular shape and crystal architecture.

The conformation of the molecule is characterized by the relative orientations of its constituent parts, which can be described by a series of torsion angles. The two phenyl rings of the benzhydryl group are not coplanar and adopt a twisted conformation to minimize steric hindrance. Similarly, the 4-nitrophenyl ring and the amide plane will have a specific dihedral angle that is a balance between electronic conjugation and steric effects.

Intermolecular interactions are the forces that hold the molecules together in the crystal lattice. In the case of this compound, a combination of hydrogen bonds and weaker non-covalent interactions is expected. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains or dimers. For instance, in the related compound N-(4-Nitrobenzyl)benzene-1,2-diamine, hydrogen-bonded dimers are a key feature of the crystal structure. iucr.org

Table of Mentioned Chemical Compounds

Compound Name
This compound

Theoretical and Computational Investigations of N Benzhydryl 4 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of N-benzhydryl-4-nitrobenzamide is characterized by the interplay of its three main components: the benzhydryl group, the amide linkage, and the 4-nitrophenyl ring. The distribution of electron density across the molecule is a key determinant of its properties.

A Natural Bond Orbital (NBO) analysis, a common computational technique, could provide a more quantitative picture of the charge distribution, revealing the partial charges on each atom and highlighting the electronic effects of the substituents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in assigning the bands observed in an infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO₂ group. The position of the C=O stretching frequency is particularly sensitive to the electronic effects of the substituents on the amide. The strong electron-withdrawing nature of the 4-nitro group is expected to increase the double bond character of the C=O bond, leading to a higher vibrational frequency compared to N-benzhydryl benzamide (B126).

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For N-benzhydryl benzamide, the HOMO is distributed over the benzhydryl and benzoyl rings, while the LUMO is primarily located on the benzoyl ring. sci-hub.se In this compound, the presence of the nitro group would significantly lower the energy of the LUMO and likely localize it on the 4-nitrophenyl ring. This is a general trend observed in nitroaromatic compounds. nih.gov A lower LUMO energy suggests that the molecule is a better electron acceptor.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. The introduction of the nitro group is expected to decrease the HOMO-LUMO gap of this compound compared to its non-nitrated counterpart, suggesting increased reactivity. sci-hub.se

Table 1: Predicted Frontier Molecular Orbital Properties

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
N-benzhydryl benzamide (L1) sci-hub.se -6.44 -1.06 5.38
This compound Expected to be higher Expected to be lower Expected to be smaller

(Note: Data for this compound is a qualitative prediction based on the known effects of the nitro group.)

Conformational Analysis and Molecular Mechanics Simulations

The three-dimensional structure and flexibility of this compound are determined by the rotational freedom around its single bonds. Conformational analysis helps to identify the most stable arrangements of the molecule in space.

Potential Energy Surface Exploration

A potential energy surface (PES) scan can be performed computationally to explore the different conformations of this compound and their relative energies. Key rotations would be around the C-N bond of the amide and the bonds connecting the phenyl rings to the central carbon of the benzhydryl group.

For amides, the rotation around the C-N bond is typically hindered due to its partial double bond character, leading to the existence of cis and trans conformers. In the case of this compound, steric hindrance from the bulky benzhydryl group would likely favor a trans conformation. The orientation of the two phenyl rings of the benzhydryl group relative to the rest of the molecule would also give rise to different conformers. Molecular mechanics simulations can be used to explore a wider range of conformations and identify low-energy structures. nih.gov

Steric and Electronic Effects of the Benzhydryl and Nitro Subunits

Electronic Effects: The primary electronic effect comes from the 4-nitro group. Its strong electron-withdrawing nature influences the charge distribution and bond lengths throughout the 4-nitrophenyl and amide moieties. This can have a subtle but significant impact on the preferred conformation. For instance, the increased double bond character of the C-N amide bond due to the nitro group would further stabilize a planar amide configuration.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Reaction Pathway Modeling and Transition State Analysis

The formation of this compound typically proceeds through the amidation of a benzhydrylamine with a derivative of 4-nitrobenzoic acid, often the acyl chloride, in a process analogous to the Schotten-Baumann reaction. nih.govacs.org Computational modeling, primarily using Density Functional Theory (DFT), is instrumental in mapping the energy landscape of such reactions, identifying intermediates, and characterizing the transition states that connect them. acs.orgsioc-journal.cn

The amidation reaction to form this compound is a nucleophilic acyl substitution. Computational studies on similar benzoylation reactions of amines have delineated the key steps involved. geeksforgeeks.org The reaction mechanism typically involves the nucleophilic attack of the nitrogen atom of benzhydrylamine on the carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

The subsequent steps involve the departure of the leaving group (chloride ion) and a proton transfer, which can be facilitated by a base catalyst. nih.govacs.org DFT calculations can model the potential energy surface of this process, revealing the energy barriers associated with each step.

For instance, a hypothetical reaction coordinate diagram for the base-catalyzed amidation would show the relative energies of the reactants, the tetrahedral intermediate, the transition states, and the final products. The highest energy point on this path corresponds to the rate-determining transition state.

Table 1: Hypothetical Activation Energies for Key Steps in the Amidation of Benzhydrylamine with 4-Nitrobenzoyl Chloride (DFT Calculation)

Reaction StepDescriptionHypothetical Activation Energy (kcal/mol)
TS1 Formation of the tetrahedral intermediate10-15
TS2 Collapse of the intermediate and departure of the leaving group5-8

Note: These values are illustrative and based on general findings for similar reactions. Specific computational studies on this compound are required for precise data.

The transition state (TS) structures are critical points on the potential energy surface. For the formation of the tetrahedral intermediate (TS1), the geometry would show a partial bond forming between the amine nitrogen and the carbonyl carbon, and the carbonyl double bond elongating. The analysis of the vibrational frequencies of the transition state structure would reveal a single imaginary frequency corresponding to the reaction coordinate.

While the primary focus is on amidation, computational studies can also provide insights into potential transformations of the nitro group under different reaction conditions. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the amide functionality. acs.org

Computational modeling can be employed to study the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. acs.org DFT calculations can predict the feasibility of such a reduction by various reagents by calculating the reaction energies and activation barriers.

Analysis of Non-Covalent Interactions in this compound Systems (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a crucial role in determining the three-dimensional structure, crystal packing, and biological interactions of molecules like this compound. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are invaluable for identifying and quantifying these weak interactions. mdpi.commdpi.com

The this compound molecule possesses several functionalities capable of engaging in various non-covalent interactions:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In the solid state, it is highly probable that intermolecular N-H···O=C hydrogen bonds are formed, leading to the creation of chains or dimeric structures. mdpi.comacs.org Intramolecular hydrogen bonds are also a possibility, though less likely in the ground state conformation. Computational studies on substituted benzamides have extensively characterized the geometry and energetics of these hydrogen bonds. researchgate.netrsc.org

π-π Stacking: The presence of three aromatic rings (two from the benzhydryl group and one from the nitrobenzoyl group) suggests the likelihood of π-π stacking interactions. These can occur between the phenyl rings of the benzhydryl moiety of adjacent molecules or between the 4-nitrophenyl ring and a phenyl ring of a neighboring molecule. The geometry of these interactions can be parallel-displaced or T-shaped. Computational studies on diphenylmethane (B89790) derivatives and other aromatic systems have provided insights into the preferred geometries and interaction energies of such stacking. pharmaguideline.comrsc.org

Table 2: Hypothetical Interaction Energies for Non-Covalent Interactions in this compound Dimers (Computational Estimates)

Interaction TypeInteracting GroupsHypothetical Interaction Energy (kcal/mol)
Hydrogen Bond N-H ··· O=C-5 to -8
π-π Stacking Phenyl ··· Phenyl-2 to -5
π-π Stacking Phenyl ··· Nitrophenyl-2 to -4
C-H···π C-H ··· Phenyl-1 to -3

Note: These values are illustrative and derived from computational studies on analogous molecular systems. The actual interaction energies will depend on the specific geometry and environment.

Chemical Reactivity and Transformation Mechanisms of N Benzhydryl 4 Nitrobenzamide

Reactions of the Nitro Group in N-benzhydryl-4-nitrobenzamide

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The nitro group itself is also susceptible to reduction under various conditions.

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds. This process can yield a variety of products depending on the reducing agent and reaction conditions. The reduction proceeds in stages, typically involving a six-electron transfer to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov Intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds can sometimes be isolated by carefully controlling the reaction. nih.gov

Common methods for the reduction of aromatic nitro groups are applicable to this compound:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is passed through a solution of the compound in the presence of a metal catalyst. commonorganicchemistry.com Catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are highly effective for converting aromatic nitro groups to primary amines. commonorganicchemistry.commasterorganicchemistry.com This method is generally clean and high-yielding.

Metal-Acid Systems: The use of easily oxidized metals in the presence of an acid is a classic and effective method for nitro group reduction. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.com These reactions are robust and can tolerate various other functional groups.

Other Reagents: Tin(II) chloride (SnCl₂) offers a milder alternative for reducing nitro groups, often used when other reducible functional groups are present. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and is sometimes employed for the selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com

The final product of a complete reduction of this compound is N-benzhydryl-4-aminobenzamide.

Table 1: Common Reagents for Nitro Group Reduction and Expected Products

Reagent Conditions Primary Product from this compound Reference
H₂/Pd/C Methanol or Ethanol, RT N-benzhydryl-4-aminobenzamide commonorganicchemistry.commasterorganicchemistry.com
Fe/HCl Ethanol/Water, Reflux N-benzhydryl-4-aminobenzamide masterorganicchemistry.com
SnCl₂ Ethanol, Reflux N-benzhydryl-4-aminobenzamide commonorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings that contain strong electron-withdrawing groups. wikipedia.org The nitro group on this compound is a powerful activating group for this type of reaction, particularly for leaving groups positioned ortho or para to it. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the leaving group to restore aromaticity. wikipedia.orgyoutube.com

While this compound itself does not have a typical leaving group like a halogen, the principles of SNAr are demonstrated in closely related compounds. For instance, in a molecule like N-benzhydryl-4-chloro-3-nitrobenzamide, the chlorine atom would serve as the leaving group, activated by the ortho-nitro group. sigmaaldrich.com

In some cases, the nitro group itself can act as the leaving group, although this typically requires high temperatures and specific nucleophiles. researchgate.net Studies have shown the displacement of nitro groups from p-nitrobenzoyl derivatives by nucleophiles such as phenoxides and methoxides. researchgate.net

Table 2: Illustrative SNAr Reactions on Activated Nitroaromatics

Substrate Nucleophile Leaving Group Product Type Reference
1-Fluoro-4-nitrobenzene Pyrrolidine F⁻ N-(4-nitrophenyl)pyrrolidine researchgate.net
2,4-Dinitrochlorobenzene Hydroxide (B78521) (OH⁻) Cl⁻ 2,4-Dinitrophenol wikipedia.org

Transformations Involving the Amide Linkage

The amide bond is known for its stability, but it can undergo various transformations under specific chemical conditions, including hydrolysis, N-alkylation/acylation, and cleavage.

The hydrolysis of the amide bond in this compound would cleave the molecule into 4-nitrobenzoic acid and benzhydrylamine. This reaction can be catalyzed by either acid or base, though it generally requires harsh conditions such as high temperatures and strong concentrations of the catalyst.

Acid-Catalyzed Hydrolysis: In strong acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is followed by the departure of the benzhydrylamine anion, which is a poor leaving group and thus requires forceful conditions.

Studies on the hydrolysis of related N-nitrobenzamides (where the nitro group is on the amide nitrogen, not the ring) in aqueous sulfuric acid have identified different mechanisms depending on the acid strength. rsc.org In strongly acidic solutions, an A1-type mechanism following O-protonation is observed, while in more moderate acid, a neutral, water-catalyzed hydrolysis can occur. rsc.org While the kinetics for this compound are not specifically documented in the reviewed literature, the general principles of acid and base catalysis for amide hydrolysis would apply.

This compound is a secondary amide, meaning the nitrogen atom bears one hydrogen. This N-H bond is weakly acidic and can be deprotonated by a very strong base (e.g., sodium hydride) to form an amidate anion. This resulting nucleophilic anion can then, in principle, react with an alkylating agent (like an alkyl halide) or an acylating agent (like an acyl chloride) to form N-alkylated or N-acylated products. google.com

However, the direct N-alkylation and N-acylation of secondary amides can be challenging. The amide nitrogen is a relatively poor nucleophile due to the delocalization of its lone pair into the carbonyl group. Furthermore, O-alkylation or O-acylation can occur as a competing side reaction. Therefore, these transformations often require specific catalysts or reaction conditions to proceed efficiently. rsc.org

Beyond hydrolysis, the amide bond in this compound can be cleaved through other chemical methods.

Mass spectrometry studies on the closely related compound N-(2,2-diphenylethyl)-4-nitrobenzamide reveal distinct fragmentation pathways that involve amide bond cleavage. mdpi.com Under electrospray ionization (ESI-MS) conditions, two primary cleavage paths for the protonated molecule were identified: mdpi.com

Path 1: Cleavage of the NH-C(O) bond, leading to the formation of a stable (4-nitrobenzylidyne)oxonium cation. mdpi.com

Path 2: Cleavage of the N-C bond between the nitrogen and the benzhydryl-equivalent carbon, resulting in a protonated 4-nitrobenzamide (B147303) cation and a stable diphenylethyl cation. mdpi.com

Table 3: Major Mass Spectrometry Fragments from Amide Bond Cleavage of Protonated N-(2,2-diphenylethyl)-4-nitrobenzamide

Path Bond Cleaved Resulting Cations Reference
1 NH—C(O) (4-nitrobenzylidyne)oxonium (m/z 150) mdpi.com

Additionally, amide bond cleavage can be facilitated by transition metal complexes. The coordination of a metal ion to the amide's carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile, which can lead to cleavage. rsc.org For example, zinc-catalyzed transamidation reactions have been developed to cleave an amide bond and form a new one by reacting the amide with an amine nucleophile in the presence of a zinc catalyst. google.com

Reactivity of the Benzhydryl Moiety

The benzhydryl group, a diphenylmethyl substituent attached to the amide nitrogen, is a significant contributor to the chemical character of this compound. Its reactivity is centered on the benzylic carbon and the two associated phenyl rings. The bulky nature of the benzhydryl moiety provides considerable steric hindrance around the amide N-H bond. This steric crowding can influence the approach of reagents to the amide functionality. Furthermore, the benzhydryl group enhances the lipophilicity of the molecule, which can affect its solubility in various reaction media and its interaction with other chemical species. Reactions involving this moiety can include substitution at the benzylic carbon or modifications to the aromatic rings.

Substituent Effects on Chemical Behavior

Substituents on the phenyl rings of the benzhydryl group can significantly alter the molecule's reactivity through a combination of inductive and resonance effects. libretexts.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl rings modulate the electron density of the aromatic system and the stability of potential reactive intermediates, such as benzhydryl cations.

Inductive Effects : Halogens or nitro groups act as EWGs, pulling electron density from the benzene (B151609) ring through the sigma bond. libretexts.org Conversely, alkyl groups are weakly electron-donating. libretexts.org This withdrawal or donation of electrons influences the electrophilicity of the phenyl rings and the stability of any charge that develops on the benzylic carbon. libretexts.org

Resonance Effects : Substituents like hydroxyl (–OH) or alkoxy (–OR) groups are strong EDGs through resonance, delocalizing a lone pair of electrons into the aromatic pi-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org

The stability of a potential benzhydryl cation intermediate, which could form during certain substitution reactions, is highly dependent on these substituent effects. Electron-donating groups stabilize the carbocation, facilitating reactions that proceed via an S_N1-type mechanism. For instance, the introduction of a ferrocenyl group, a powerful electron-donating substituent, in place of a phenyl group has been shown to dramatically increase the stability of the resulting cation compared to the parent benzhydryl cation. irb.hr While substituents on the phenyl ring were found to have a smaller impact on the stability of the highly stabilized ferrocenylphenylmethyl cation, the principle of electronic stabilization by substituents is a key factor in the reactivity of the standard benzhydryl moiety. irb.hr

Table 1: Influence of Substituents on Benzhydryl Moiety Reactivity
Substituent TypeExampleElectronic EffectImpact on Reactivity
Electron-Donating Group (EDG)-CH₃, -OCH₃Inductive Donation, Resonance DonationStabilizes benzhydryl cation; Activates phenyl rings toward electrophilic substitution.
Electron-Withdrawing Group (EWG)-Cl, -NO₂Inductive Withdrawal, Resonance WithdrawalDestabilizes benzhydryl cation; Deactivates phenyl rings toward electrophilic substitution.
Halogen-ClInductive Withdrawal > Resonance DonationDeactivates phenyl rings but directs electrophilic substitution to ortho/para positions.

Potential for Chiral Center Formation or Stereochemical Control

The benzylic carbon atom of the benzhydryl group is a prochiral center. The introduction of a substituent onto one of the two phenyl rings, or if the rings are differently substituted, renders this carbon a stereocenter. This opens the possibility for creating chiral derivatives of this compound. The synthesis of such chiral compounds is a significant area of modern organic chemistry, often relying on asymmetric catalysis to control the stereochemical outcome. researchgate.net

Strategies to achieve stereochemical control include:

Asymmetric Hydrogenation : Transition-metal-catalyzed asymmetric hydrogenation of related C=N or C=C bonds can be used to synthesize valuable chiral building blocks, and this principle can be applied to precursors of this compound to establish chirality. researchgate.net

Chiral Auxiliaries : Using a chiral auxiliary can direct the stereochemical course of a reaction, which can then be removed to yield the enantiomerically enriched product.

Kinetic Resolution : In a racemic mixture of a chiral benzhydryl derivative, one enantiomer can be made to react faster than the other, allowing for the separation of the unreacted enantiomer. For example, the kinetic resolution of β-lactams has been shown to be influenced by the steric properties of substituents, a principle applicable to systems with bulky groups like benzhydryl. acs.org

The development of methods for the enantioselective synthesis of chiral 3-aminopiperidine derivatives highlights the importance of controlling stereochemistry in complex nitrogen-containing molecules. researchgate.net

Derivatization Strategies and Their Mechanistic Implications

Derivatization of this compound can be achieved by modifying either the benzhydryl or the nitrobenzamide moiety. These transformations allow for the systematic alteration of the compound's properties and the synthesis of new chemical entities.

Modification of the Benzhydrylphenyl Rings

Modifications to the phenyl rings of the benzhydryl group typically involve electrophilic aromatic substitution reactions. The existing benzhydryl structure will direct incoming electrophiles based on the electronic properties discussed previously. For instance, nitration or halogenation would introduce electron-withdrawing groups, while Friedel-Crafts alkylation or acylation would add electron-donating or carbonyl groups, respectively. The synthesis of various N-benzhydryl anilines with substituents such as methyl (-CH₃) or chloro (-Cl) on the aniline (B41778) ring demonstrates the feasibility of such derivatizations. rsc.org

Substitutions on the Nitrobenzamide Moiety

The nitrobenzamide portion of the molecule offers several avenues for derivatization, primarily involving the highly reactive nitro group and the aromatic ring.

Reduction of the Nitro Group : The nitro group is readily reduced to an amino group (-NH₂) under various conditions, most commonly catalytic hydrogenation (e.g., using H₂, Pd/C). researchgate.net This transformation is significant as it converts a strongly electron-withdrawing group into a versatile electron-donating group. The resulting amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, providing access to a large library of derivatives. For example, the hydrogenation of related 4-substituted-5-nitroisoquinolin-1-ones yields the corresponding 5-aminoisoquinolin-1-ones. researchgate.net

Nucleophilic Aromatic Substitution (S_NAr) : The nitro group is a powerful activating group for nucleophilic aromatic substitution on the benzoyl ring. It strongly withdraws electron density, making the ring electron-deficient and susceptible to attack by nucleophiles, particularly at the ortho and para positions. There are several reported methods for the displacement of nitro groups from aromatic rings using nucleophiles such as methoxides, fluoride (B91410) ions, or phenoxides, often in a solvent like DMSO. researchgate.net

Modifications to the Benzoyl Ring : Other substituents can be introduced onto the benzoyl ring. For example, a synthetic route to a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been established. nih.govresearchgate.net This process starts from 2-chloro-4-nitrobenzoic acid, which is converted to the corresponding acid chloride and then reacted with various amines to form the final amide products. nih.gov This demonstrates that the core nitrobenzamide structure can be built with additional substituents already in place.

Table 2: Common Derivatization Reactions of the Nitrobenzamide Moiety
Reaction TypeReagents/ConditionsProduct Functional GroupMechanistic Implication
Nitro Group ReductionH₂, Pd/C; or other reducing agents-NH₂ (Amino)Changes electronic properties from EWG to EDG; enables further functionalization. researchgate.net
Nucleophilic Aromatic SubstitutionNaOCH₃, NaF, NaOPh in DMSO-OCH₃, -F, -OPhDisplacement of the nitro group by a nucleophile, activated by the EWG nature of the nitro and carbonyl groups. researchgate.net
Amide Formation from Substituted PrecursorSOCl₂, then amine (R-NH₂)-CONHRAllows for installation of various substituents on the benzoyl ring prior to amide bond formation. nih.gov

Future Research Directions and Emerging Methodologies for N Benzhydryl 4 Nitrobenzamide

Development of Novel and Sustainable Synthetic Approaches

Future synthetic strategies for N-benzhydryl-4-nitrobenzamide are expected to prioritize sustainability and efficiency. Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation ucl.ac.uk. The development of catalytic direct amidation methods presents a more atom-economical alternative.

One promising avenue is the use of biocatalysis. Enzymes, such as lipase (B570770) B from Candida antarctica (CALB), have demonstrated high efficiency in catalyzing amide bond formation under mild conditions and in greener solvents like cyclopentyl methyl ether nih.gov. The application of such enzymatic methods to the synthesis of this compound from 4-nitrobenzoic acid and benzhydrylamine could offer a highly sustainable route. Furthermore, the use of ATP-dependent amide bond synthetases, coupled with ATP recycling systems, is an emerging biocatalytic strategy that could be explored rsc.orgrsc.org.

The use of reusable catalysts and alternative reaction media also represents a key area of development. Brønsted acidic ionic liquids, for instance, can function as both the solvent and catalyst in direct amidation reactions and can be recycled multiple times, significantly reducing the process mass intensity (PMI) acs.org. Investigating the efficacy of such ionic liquids in the synthesis of this compound could lead to more environmentally benign production methods nih.govrsc.orgnih.gov. Additionally, solvent-free reaction conditions, such as mechanochemical synthesis in a ball mill or direct heating of reactants with a green catalyst like boric acid, offer pathways to further minimize solvent waste researchgate.netsemanticscholar.org.

A comparison of potential sustainable synthetic methods is presented in the table below.

MethodCatalyst/MediumAdvantagesPotential for this compound
Biocatalysis Lipases (e.g., CALB)Mild reaction conditions, high selectivity, use of green solvents, reduced byproducts. nih.govrsc.orgHigh potential for a green synthesis route from 4-nitrobenzoic acid and benzhydrylamine.
Ionic Liquids Brønsted acidic ionic liquidsReusable catalyst and solvent, low PMI, high thermal and chemical stability. acs.orgrsc.orgPromising for developing an efficient and recyclable synthetic process.
Solvent-Free Synthesis Mechanochemistry/Boric AcidElimination of solvent waste, high reaction rates, operational simplicity. researchgate.netsemanticscholar.orgA viable option for a highly sustainable and atom-economical synthesis.

Integration of High-Throughput Experimentation in Compound Discovery

The discovery and optimization of novel analogues of this compound can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid screening of a large number of reaction conditions and substrate combinations, moving beyond the traditional one-at-a-time approach novartis.comtowardshealthcare.com.

Automated robotic systems can perform parallel synthesis in microplate formats, enabling the efficient creation of libraries of related amide compounds researchgate.netresearchgate.netrsc.orgyoutube.com. For instance, a stopped-flow reactor integrated into a high-throughput platform can conduct hundreds of reactions in a short timeframe, using minimal amounts of reagents rsc.org. This would be particularly valuable for exploring the structure-activity relationships of this compound derivatives by systematically varying the substituents on both the benzhydryl and nitrobenzoyl moieties.

The data generated from HTE can be used to train machine learning models to predict reaction outcomes and optimize conditions, further speeding up the discovery process beilstein-journals.org. The combination of robotics for automated synthesis and HTE for rapid screening represents a powerful synergy for efficiently exploring the chemical space around this compound.

Advanced Computational Modeling for Predicting Chemical Transformations

Advanced computational modeling is becoming an indispensable tool for predicting the outcomes of chemical reactions and elucidating reaction mechanisms, thereby guiding experimental design. For the synthesis of this compound, computational methods can provide valuable insights into the factors governing reaction efficiency and selectivity.

Machine learning (ML) algorithms, trained on large datasets of chemical reactions, are being developed to predict reaction yields and identify optimal reaction conditions beilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov. While current models show better performance on high-throughput experiment datasets than on broader literature data, their predictive power is continuously improving nih.gov. Such models could be applied to predict the success of various synthetic routes to this compound and its derivatives.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanism at a molecular level nih.govacs.orgacs.org. For instance, DFT can be used to calculate the activation energies for different proposed mechanisms of amide bond formation, helping to identify the most favorable pathway pnas.org. This information can be used to rationally design more efficient catalytic systems or to understand unexpected reactivity.

The table below summarizes the application of different computational modeling techniques.

Modeling TechniqueApplicationRelevance to this compound
Machine Learning Predict reaction yields and optimize reaction conditions. beilstein-journals.orgnih.govCan guide the selection of optimal synthetic routes and conditions for this compound and its analogues.
Quantum Chemistry (DFT) Elucidate reaction mechanisms, calculate activation energies, and model transition states. acs.orgpnas.orgProvides fundamental understanding of the amide bond formation process, aiding in the rational design of catalysts and reaction conditions.

Exploration of this compound in Green Chemistry Contexts

The principles of green chemistry will increasingly guide the future research and production of this compound. This involves a holistic approach to minimizing the environmental impact of the entire lifecycle of the compound, from synthesis to disposal.

A key focus will be the replacement of hazardous and regulated solvents, such as toluene, with safer, bio-based alternatives acs.orgresearchgate.netrsc.org. Computational tools can be used to predict the solubility of reactants and products in various green solvents, facilitating the selection of suitable replacements acs.org. The use of catalytic methods, as discussed in section 7.1, is central to green chemistry as it reduces the generation of stoichiometric waste ucl.ac.uk.

Unconventional Reactivity and Supramolecular Assembly Investigations

Future research is also likely to explore the unconventional reactivity of this compound and its potential for self-assembly into ordered supramolecular structures. While amides are generally considered stable functional groups, their reactivity can be tuned by the electronic nature of their substituents nih.gov. The presence of the nitro group, an electron-withdrawing group, and the bulky benzhydryl group may impart unique chemical properties to the amide bond.

Investigations into the photocatalytic or electrochemical activation of the amide bond could reveal novel reaction pathways. The field of supramolecular chemistry offers exciting possibilities for the self-assembly of this compound into higher-order structures, such as gels or liquid crystals nih.govmdpi.comthieme-connect.deresearchgate.net. The interplay of hydrogen bonding from the amide functionality and π-π stacking interactions from the aromatic rings could drive the formation of well-defined assemblies with interesting material properties. The study of these supramolecular structures could open up new applications for this compound in areas such as materials science and drug delivery.

Q & A

Q. What synthetic strategies and reaction conditions are critical for optimizing the yield and purity of N-benzhydryl-4-nitrobenzamide?

The synthesis of This compound requires careful optimization of:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group reactivity but may require post-reaction purification to remove residual solvent .
  • Temperature control : Exothermic reactions (e.g., acylation) necessitate gradual reagent addition and cooling to prevent side reactions .
  • Catalyst use : Acid or base catalysts (e.g., HATU, DCC) improve coupling efficiency in amide bond formation .
  • Purification methods : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify proton environments and carbon frameworks. Discrepancies in peak splitting or integration ratios may indicate stereochemical impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for halogenated impurities .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, validated using SHELX software for refinement .

Q. Table 1: Key Analytical Techniques for Structural Confirmation

TechniqueStrengthsLimitations
NMRResolves stereochemistryLimited sensitivity for trace impurities
HRMSPrecise molecular weight detectionRequires high sample purity
X-rayAtomic-level resolutionDependent on crystal quality

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound in solution?

  • Density Functional Theory (DFT) : Calculates energy-minimized geometries and electron density maps to identify stable conformers. For example, the nitro group’s orientation influences hydrogen-bonding interactions with solvents .
  • Molecular Dynamics (MD) : Simulates solvation effects and torsional angles over time, revealing dynamic puckering in the benzhydryl group .

Q. What experimental approaches resolve contradictions in biological activity data for this compound across assays?

  • Dose-response curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (pH, temperature) to compare potency .
  • Off-target screening : Use kinase or receptor panels to identify unintended interactions that may explain variability .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out artifactive results from metabolite interference .

Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound's bioactivity?

  • Functional group substitutions : Replace the nitro group with electron-withdrawing groups (e.g., -CF3_3) to modulate electron density and binding affinity .
  • Steric hindrance analysis : Introduce bulky substituents on the benzhydryl moiety to evaluate steric effects on target engagement .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors or hydrophobic regions .

Q. Table 2: Key Parameters for SAR Optimization

ParameterImpact on BioactivityExample Modification
Electron effectsAlters binding pocket interaction-NO2_2 → -CF3_3
Steric bulkModulates target selectivityBenzhydryl → adamantyl
SolubilityAffects bioavailabilityAdd PEG-based side chains

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent diffusion : Use slow evaporation of a 1:1 dichloromethane/hexane mixture to promote crystal growth .
  • Seeding : Introduce microcrystals from analogous compounds to nucleate ordered lattices .

Q. How should researchers address discrepancies between computational predictions and experimental data?

  • Re-optimize force fields : Adjust parameters in MD simulations to better reflect experimental solvent effects .
  • Validate docking poses : Compare predicted binding modes with mutagenesis or crystallographic data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.